Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-phenyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-27(26,18-11-5-2-6-12-18)19-15-23-21(17-10-7-13-22-14-17)24-20(19)16-8-3-1-4-9-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDMDHZEVAFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group can be introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: The phenyl and pyridinyl groups can be introduced through nucleophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow chemistry to ensure high yield and purity. The use of automated reactors and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The sulfone moiety serves as an electron-deficient center for nucleophilic attack. Key reactions include:
Notably, Prakash et al. demonstrated that sulfones like PhSO₂CF₃ undergo nucleophilic trifluoromethylation under alkaline conditions, suggesting analogous reactivity for this compound .
Reduction of the Sulfone Group
Controlled reduction converts the sulfone to sulfide derivatives:
| Reagents/Conditions | Products Formed | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous THF, 0°C) | Corresponding sulfide | >90% | |
| NaBH₄/CuI | Partial reduction to sulfoxide | 50–70% |
Reductive pathways are critical for modifying the compound’s polarity and biological activity .
Electrophilic Aromatic Substitution (EAS)
The pyridine and pyrimidine rings direct electrophilic attacks:
| Reagents/Conditions | Position Substituted | Major Products | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Pyrimidine C-5 | Nitro-substituted derivative | |
| Br₂/FeBr₃ | Pyridine meta to N | Bromo-substituted analog |
The pyrimidine ring’s electron-deficient nature facilitates nitration and halogenation at C-5 .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
These reactions enable the introduction of aryl, alkenyl, or alkyl groups for drug discovery applications .
Cycloaddition Reactions
The sulfone group participates in [3+2] cycloadditions:
Harrity et al. demonstrated the utility of sulfones in constructing azetidine and oxetane rings via cycloadditions .
Hydrolysis and Condensation
The pyrimidine ring undergoes hydrolysis under acidic/basic conditions:
| Reagents/Conditions | Products Formed | Application | Reference |
|---|---|---|---|
| HCl (6M, reflux) | Pyrimidine-2,4-dione | Precursor for COX inhibitors | |
| NaOH/H₂O₂ | Sulfonic acid derivatives | Water-soluble analogs |
Hydrolysis products are intermediates for anti-inflammatory agents .
Radical Reactions
The sulfone group stabilizes radical intermediates:
| Reagents/Conditions | Radical Source | Products Formed | Reference |
|---|---|---|---|
| AIBN, Bu₃SnH | Tributyltin radical | Dehalogenated derivatives | |
| UV light, Barton esters | Decarboxylation-generated radicals | Functionalized sulfinates |
Radical pathways enable C–S bond formation and functionalization .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone has been investigated for its potential as an anticancer agent. Compounds with similar structures have demonstrated promising activity against various cancer cell lines. For instance, derivatives of related compounds have shown significant antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth . The mechanism of action is often linked to the modulation of microtubule dynamics, which is critical for cell division.
2. Enzyme Inhibition
This compound may act as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease processes. The presence of pyridine and pyrimidine rings suggests potential interactions with biological macromolecules, which could lead to the design of selective inhibitors for therapeutic applications .
3. Drug Design and Development
The compound serves as a versatile building block in drug discovery, allowing for the synthesis of analogs that can be optimized for better pharmacokinetic properties and reduced toxicity. Research has indicated that modifications to the compound's structure can enhance its bioavailability and therapeutic index .
Biological Studies
1. Protein-Ligand Interactions
this compound can be utilized to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This is crucial for understanding the binding affinities and specificities that govern drug action .
2. Mechanistic Studies
Understanding the mechanism of action is vital for assessing the therapeutic potential of this compound. It may involve binding to specific targets that modulate cellular pathways, thus influencing processes such as apoptosis in cancer cells .
Materials Science
1. Polymer Incorporation
In materials science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to oxidation. This application is particularly relevant in developing advanced materials with tailored characteristics for industrial uses .
2. Synthesis of Functional Materials
The compound's unique structural features allow it to participate in various chemical reactions that can lead to the formation of new materials with specific functionalities, including antibacterial or antifungal properties .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Compounds derived from this compound showed IC50 values < 1 µM against multiple cancer cell lines | Potential development of new anticancer therapies |
| Enzyme Targeting | Investigation revealed that structural analogs could inhibit specific enzymes linked to disease pathways | Opens avenues for targeted drug design |
| Polymer Applications | Incorporation into polymer matrices improved thermal stability | Useful in creating advanced materials for industrial applications |
Mechanism of Action
The mechanism of action of Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Electronic Features
Key Compounds for Comparison :
Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone (Target Compound)
2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339102-03-3)
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (From )
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (From )
Dibenzothiophene sulfone (Model compound, )
Structural Comparison :
| Compound | Core Structure | Key Substituents | Molecular Weight | Electronic Features |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 5-Sulfone, 2-(3-pyridinyl), 4-phenyl | ~357.4 g/mol | Strong electron-withdrawing sulfone |
| 2-[(4-Methylbenzyl)sulfanyl]... | Pyrimidine | 5-Trifluoromethyl, 2-sulfanyl | 360.4 g/mol | Moderate electron-withdrawing (CF₃) |
| N-Methylsulfonyl... | Pyridine-thiazole | Sulfonamide, pyridinyl-thiazole | ~360.3 g/mol | Polar sulfonamide, π-stacking groups |
| 6-Amino-5-nitro... | Pyrimidinone | Propargylsulfanyl, nitro | ~266.3 g/mol | Reactive nitro, alkyne flexibility |
| Dibenzothiophene sulfone | Dibenzothiophene | Sulfone | ~248.3 g/mol | Planar aromatic sulfone |
Binding Interactions and Conformational Flexibility
- Target Compound: Exhibits dual binding modes due to the sulfone group. In one conformation, the sulfone stacks above the pyrimidine "warhead," while in another, the R1 phenyl group adopts a cis conformation beneath the warhead . Unlike amide-containing analogs (e.g., 9b or 10i), the sulfone allows greater positional flexibility, enabling interactions with residues like Tyr24 in protein targets .
Sulfanyl Analogs (e.g., 2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine) :
Sulfonamide Derivatives (e.g., N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) :
Stability and Reactivity
- Thermal Stability: Sulfones like dibenzothiophene sulfone decompose at ~350°C, with reactivity influenced by additives (e.g., methanol/KOH accelerates degradation) . The target compound’s stability under similar conditions is unreported but expected to align with aromatic sulfones.
- Chemical Reactivity :
- The sulfone group in the target compound is less nucleophilic than sulfanyl or thioether groups, reducing susceptibility to oxidation or alkylation compared to 2-[(4-Methylbenzyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine .
Biological Activity
Phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone, a complex organic compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 407.87 g/mol. Its structure includes multiple aromatic rings and a sulfone functional group, which is characterized by a sulfur atom bonded to two oxygen atoms. This configuration contributes to its interaction with various biological targets and enhances its pharmacological properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial , antifungal , and antitumor properties. The presence of pyridine and pyrimidine rings in the structure suggests potential for targeting specific enzymes or receptors involved in disease processes, making it a candidate for further investigation in antimicrobial drug development .
Calcium Channel Blocker Activity
The compound has been noted for its potential as a calcium channel blocker , which may be beneficial in treating conditions such as nerve pain associated with postherpetic neuralgia and trigeminal neuralgia. This activity is particularly relevant as calcium channel blockers are widely used in clinical settings for pain management and cardiovascular diseases .
The mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with biological molecules to modulate pathways involved in inflammation and cell proliferation. The structural features of the compound allow it to bind to specific receptors or enzymes, potentially altering their activity .
Case Studies and Experimental Results
- In Vitro Studies : A study indicated that derivatives of pyrimidine compounds demonstrated varying levels of enzymatic inhibition and antiproliferative activities against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, suggesting that similar structures may provide insight into the efficacy of this compound .
- Toxicity Assessments : Preliminary toxicity studies showed no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development .
Comparative Analysis
To better understand the potential of this compound in comparison with other similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Contains pyridine and pyrimidine rings | Antimicrobial, calcium channel blocker |
| Pyridine-based sulfones | Varying substitutions on pyridine | Anticancer, anti-inflammatory |
| Benzimidazole derivatives | Fused benzene and imidazole rings | Antitumor, antifungal |
Q & A
Q. What are the most reliable synthetic routes for preparing phenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone?
Methodological Answer: A common approach involves C–S bond formation using sulfonyl precursors. For example:
- Grignard reagent coupling : Phenyl tosylate reacts with aryl Grignard reagents (e.g., PhMgBr) in THF/toluene (7:10) at 90°C to yield sulfones. Kinetic monitoring via gas chromatography (GLC) with internal standards ensures reaction completion .
- Radical-mediated pathways : Trifluoromethyl phenyl sulfone can act as a radical precursor under visible light, forming electron donor–acceptor (EDA) complexes with thiophenols. This method avoids photoredox catalysts and achieves S-trifluoromethylation with high efficiency .
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Confirm regioselectivity using / NMR and high-resolution mass spectrometry (HRMS).
Q. What safety protocols are critical when handling sulfone derivatives in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated byproducts (e.g., Cl/F-containing waste) and dispose via licensed hazardous waste contractors .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of sulfone-containing heterocycles?
Methodological Answer: Steric hindrance significantly impacts reaction pathways. For example:
Q. Table 1: Bromine Addition Rates to Styryl Sulfones
| Sulfone Derivative | Relative Rate (k) | Steric Hindrance Level |
|---|---|---|
| CHSOCH=CHCH | 1.00 | Low |
| CHSOCH=CHCH | 0.22 | High |
Electronic Effects : Electron-withdrawing groups (e.g., –CF) enhance electrophilic substitution at the pyrimidine ring. DFT calculations (B3LYP/6-31G*) can model charge distribution .
Q. How can researchers resolve contradictions in sulfone reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
- Analytical Triangulation : Combine GC-MS, NMR, and X-ray crystallography to identify side products. For example, reports a 78:22 sulfide/unknown product ratio in NaTeH reactions, resolved via GC retention time matching .
- Mechanistic Re-evaluation : Test alternative pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling ().
Q. What advanced techniques enable the study of sulfone radical intermediates?
Methodological Answer:
Q. How does sulfur oxidation state affect catalytic activity in pyrimidinyl sulfones?
Methodological Answer:
- Comparative Reactivity Assays : Compare sulfones (S) with sulfides (S) in cross-coupling reactions. For example, sulfones exhibit lower nucleophilicity but higher thermal stability in SNAr reactions .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify S binding energy shifts (∼168–170 eV for sulfones vs. ∼164 eV for sulfides) .
Q. What methodologies optimize regioselective functionalization of the pyrimidine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
